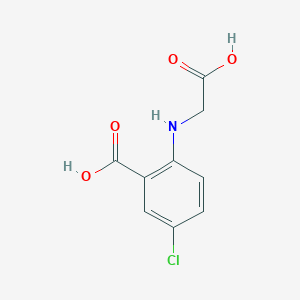

2-(Carboxymethyl-amino)-5-chloro-benzoic acid

説明

Contextualization within Organic Chemistry and Bioactive Scaffolds

2-(Carboxymethyl-amino)-5-chloro-benzoic acid, with the molecular formula C9H8ClNO4, belongs to the class of N-aryl anthranilic acids. guidechem.com Anthranilic acid and its derivatives are recognized as crucial components in a variety of bioactive compounds and pharmaceuticals. nih.govekb.eg The core structure, an anthranilic acid scaffold, is a key building block in the synthesis of molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and insecticidal properties. nih.gov

The structure of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid is characterized by a benzoic acid backbone with a chloro group at the 5-position and a carboxymethyl-amino group at the 2-position. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis. The presence of both acidic (carboxylic acid) and basic (amino) functional groups imparts amphoteric properties to the parent molecule, anthranilic acid. wikipedia.org The chlorinated derivative, 2-amino-5-chlorobenzoic acid, serves as a precursor in the manufacture of pharmaceuticals, such as disease-modifying antirheumatic drugs (DMARDs), as well as in the production of dyes and agrochemicals. anshulchemicals.comchemimpex.commallakchemicals.com

The anthranilic acid motif is found in several non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and flufenamic acid, highlighting the therapeutic potential of this structural class. acs.org Researchers have leveraged this scaffold to design and synthesize new potential anticancer agents. acs.org The versatility of the anthranilic acid core allows for extensive structural modifications to modulate the biochemical and metabolic pathways involved in various diseases. nih.gov

Overview of Research Significance for the Chemical Compound

The research significance of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid and its parent compounds lies primarily in their role as versatile intermediates for synthesizing more complex molecules. The related compound, 2-amino-5-chlorobenzoic acid, is a key intermediate in the production of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. chemimpex.com It is also utilized in the agrochemical industry for the synthesis of herbicides and pesticides, and in the manufacturing of specialty dyes and pigments. anshulchemicals.comchemimpex.com

In a laboratory setting, these compounds are valuable for chemical research and development. anshulchemicals.com For instance, 2-amino-5-chlorobenzoic acid is used as a standard reference material in chromatographic techniques and in biochemical research to study enzyme inhibition and protein interactions. chemimpex.com The structural features of these molecules are leveraged by researchers to create targeted therapies and agrochemical formulations aimed at improving crop yields and pest resistance. chemimpex.com The broader class of N-aryl anthranilic acids has been synthesized and screened for significant anti-inflammatory activity. ijpsonline.comresearchgate.net

Table 1: Physicochemical Properties of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid

| Property | Value |

|---|---|

| CAS Number | 133433-34-8 |

| Molecular Formula | C9H8ClNO4 |

| Molecular Weight | 229.62 g/mol |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

This data is compiled from chemical databases. guidechem.com

Historical Perspectives on Related Chemical Entities and Their Methodological Development

The history of anthranilic acid derivatives is closely tied to the development of the synthetic dye industry. Anthranilic acid itself was first obtained through the degradation of the plant-derived dye, indigo. wikipedia.org In the late 19th and early 20th centuries, significant advancements were made in the synthesis of indigo, with methods developed by Karl Heumann becoming pivotal for industrial production by BASF. chemistryviews.org These early syntheses involved precursors like N-phenylglycine and anthranilic acid, demonstrating the long-standing importance of these chemical scaffolds. chemistryviews.org

A key reaction in the synthesis of N-aryl anthranilic acids is the Ullmann condensation, first accomplished by Fritz Ullmann. acs.orgscielo.br This copper-catalyzed reaction typically involves the coupling of an o-chlorobenzoic acid with an aniline (B41778) derivative. acs.orgijpsonline.com Over the years, various modifications have been made to improve the efficiency of this reaction, including the use of ultrasound and microwave-assisted methods to reduce long reaction times. acs.orgscielo.br These methodological advancements have facilitated the synthesis of a wide array of N-aryl anthranilic acid derivatives for biological screening and other applications. acs.orgijpsonline.com The development of these synthetic routes has been crucial for exploring the therapeutic potential of this class of compounds, leading to the discovery of drugs with anti-inflammatory and other medicinal properties. acs.org

Table 2: Key Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-(Carboxymethyl-amino)-5-chloro-benzoic acid | 133433-34-8 | C9H8ClNO4 |

| 2-Amino-5-chloro-benzoic acid | 635-21-2 | C7H6ClNO2 |

| Anthranilic acid | 118-92-3 | C7H7NO2 |

| Mefenamic acid | 61-68-7 | C15H15NO2 |

| Flufenamic acid | 530-78-9 | C14H10F3NO2 |

| N-Phenylglycine | 103-01-5 | C8H9NO2 |

| Indigo | 482-89-3 | C16H10N2O2 |

Structure

3D Structure

特性

IUPAC Name |

2-(carboxymethylamino)-5-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c10-5-1-2-7(11-4-8(12)13)6(3-5)9(14)15/h1-3,11H,4H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPGYPAVCJOGJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Carboxymethyl Amino 5 Chloro Benzoic Acid

Classical Synthetic Approaches for the Compound Scaffold

The traditional synthesis of N-(2-carboxy-5-chlorophenyl)glycine, another name for the target compound, has been approached through the reaction of precursor molecules. A significant method involves the reaction of a substituted benzoic acid with glycine (B1666218) in the presence of a catalyst.

Preparation from Precursor Molecules

A well-documented classical approach involves the synthesis from 2,4-dichlorobenzoic acid and glycine. google.comgoogle.com This method represents a variation of the Ullmann condensation, a classical method for forming carbon-nitrogen bonds. In this process, the chlorine atom at the 2-position of 2,4-dichlorobenzoic acid is displaced by the amino group of glycine. This reaction is typically performed in an aqueous solution. google.com

The process generally involves charging a reaction vessel with 2,4-dichlorobenzoic acid, glycine, and water. A base is then added to form the corresponding salts of the reactants, which facilitates the reaction. google.com The key to this transformation is the use of a copper catalyst, which is essential for the nucleophilic substitution to occur. google.comgoogle.com

Another plausible, though less specifically documented, classical route is the N-alkylation of 5-chloroanthranilic acid (2-amino-5-chlorobenzoic acid) with a haloacetic acid, such as chloroacetic acid. In this standard nucleophilic substitution reaction, the amino group of the anthranilic acid derivative attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride and forming the N-carboxymethyl bond.

Optimization of Reaction Conditions and Parameters

Significant research has been directed toward optimizing the synthesis from 2,4-dichlorobenzoic acid and glycine to maximize yield and purity. Key parameters have been systematically investigated and defined. google.comgoogle.com The reaction is sensitive to several factors, including the molar ratio of reactants, pH, temperature, and the presence of both a copper catalyst and oxygen. google.com

It was discovered that if the reaction is carried out with the exclusion of oxygen, the conversion proceeds only to a certain point before stopping. google.com The presence of oxygen is therefore critical for the reaction to reach completion. The process is typically conducted at a temperature range of 50 to 200°C, with the pH maintained between 7 and 13. google.comgoogle.com The use of alkali or alkaline earth metal oxides, hydroxides, or carbonates as the base is standard practice. google.com

Detailed optimization parameters are summarized in the table below.

| Parameter | Optimized Condition | Rationale / Notes |

| Reactants | 2,4-Dichlorobenzoic acid and Glycine | Core starting materials for the scaffold. google.comgoogle.com |

| Molar Ratio | 1:1 to 1:2 (Acid:Glycine) | Ensures sufficient glycine for the substitution reaction. google.com |

| Catalyst | Copper | Essential for facilitating the C-N bond formation. google.comgoogle.com |

| Solvent | Water | Serves as the medium for the reactants and products. google.com |

| Base | Alkali/alkaline earth metal hydroxides, carbonates, etc. | Maintains the necessary pH for the reaction to proceed. google.com |

| pH | 7 to 13 | Optimal range for the nucleophilic substitution. google.comgoogle.com |

| Temperature | 50 to 200 °C | Provides the necessary energy for the reaction to occur. google.com |

| Atmosphere | Presence of Oxygen | Crucial for driving the reaction to completion. google.com |

Novel and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally benign processes. Research into N-aryl glycine derivatives reflects this trend, with a focus on green chemistry principles and advanced catalytic systems.

Green Chemistry Principles in Synthesis Design

While specific green synthesis protocols for 2-(Carboxymethyl-amino)-5-chloro-benzoic acid are not extensively detailed in the literature, principles from related syntheses offer a clear path forward. A primary goal of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. semanticscholar.org The classical synthesis described in the patent already utilizes water, aligning with this principle. google.com

Further green approaches focus on atom economy. Ruthenium-catalyzed N-alkylation of amines using alcohols, for instance, is a highly atom-economical method where water is the only byproduct. d-nb.info Applying this "borrowing hydrogen" strategy, where an alcohol is temporarily oxidized to an aldehyde for reductive amination, could provide a sustainable alternative to using alkyl halides. Another green strategy involves the direct N-alkylation of amines using carboxylic acids and molecular hydrogen, which is both practical and environmentally friendly. nih.gov The use of glycine itself as a commercially available, mild, and less toxic zwitterionic catalyst for various organic syntheses also represents a green chemistry approach. tandfonline.com

Catalytic Transformations and Mechanistic Investigations

Beyond the classical copper catalyst, a variety of advanced catalytic systems have been developed for C-N bond formation and N-alkylation reactions relevant to the synthesis of the target compound. These modern catalysts offer potential improvements in efficiency, selectivity, and substrate scope.

Ruthenium and iridium complexes have proven to be highly effective for the N-alkylation of amines. semanticscholar.orgd-nb.infonih.gov For example, a water-soluble Cp*Iridium complex has been used to catalyze the N-alkylation of amines with alcohols in an aqueous medium, highlighting an efficient and green method. semanticscholar.org Platinum-based catalysts have also been employed for the direct N-alkylation of amines using carboxylic acids in the presence of silanes as a reducing agent. organic-chemistry.org

Mechanistic studies of related reactions provide insight into the transformation. For a copper-catalyzed reaction involving N-phenyl glycine, a proposed mechanism involves a Michael addition of the amino group to an acceptor, followed by oxidation and a series of rearrangements to form the final product. rsc.org In photocatalysis, a photoredox cross-dehydrogenative coupling of N-aryl glycines can proceed through the selective oxidation of the glycine to form an electrophilic imine, which then undergoes a Friedel-Crafts alkylation. nih.gov

| Catalyst System | Reactant Types | Key Features |

| Copper | Aryl Halide + Amine | Classical Ullmann-type reaction; requires oxygen. google.comgoogle.com |

| Ruthenium/Triphos | Amine + Carboxylic Acid + H₂ | Green N-alkylation method. nih.gov |

| Ruthenium Complex | Amino Acid Ester + Alcohol | Atom-economic; base-free; water is the only byproduct. d-nb.info |

| Platinum (Karstedt's) | Amine + Carboxylic Acid + Silane | Mild conditions; broad substrate scope. organic-chemistry.org |

| Iridium Complex | Amine + Alcohol | Water-soluble catalyst; aqueous medium. semanticscholar.org |

| Mesoporous Graphitic Carbon Nitride | N-Aryl Glycine + Indole | Heterogeneous, metal-free photocatalysis. nih.gov |

Derivatization and Analog Synthesis of 2-(Carboxymethyl-amino)-5-chloro-benzoic Acid

The core structure of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid contains multiple functional groups—two carboxylic acids, a secondary amine, and a chlorinated aromatic ring—that provide numerous sites for chemical modification and the synthesis of analogs.

Research has been conducted on derivatives of structurally similar compounds. For example, a study on N-(2-carboxy-4-chlorophenyl)-phenoxyacetamide explored the synthesis and properties of new analogs. nih.gov In this work, the parent compound was modified to create derivatives such as N-(2-carboxy-4-chlorophenyl)-4'-bromophenoxyacetamide and N-(2-carboxy-4-chlorophenyl)-4'-nitrophenoxyacetamide, demonstrating how substitutions on a peripheral aromatic ring can be used to generate a library of related compounds. nih.gov

The synthesis of phenylglycine analogs is a broad area of research. Analogs can be created by introducing different substituents onto the phenyl ring, such as hydroxyl or chloro groups at various positions. chemicalbook.com Furthermore, the glycine portion of the molecule can be modified. For instance, new phenylglycinamide derivatives have been synthesized by coupling N-Boc-protected phenylglycine with various substituted piperazines, showcasing a strategy to build complexity from the carboxylic acid function. nih.gov These approaches allow for the systematic modification of the lead compound to explore structure-activity relationships.

Functionalization at the Carboxylic Acid Moiety

The presence of two carboxylic acid groups in 2-(Carboxymethyl-amino)-5-chloro-benzoic acid offers multiple avenues for functionalization, primarily through esterification and amide bond formation. These reactions are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of a molecule.

Esterification: The carboxylic acid groups can be converted to esters by reacting with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. The reaction involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. This strategy is commonly employed to enhance the lipophilicity of a compound, which can improve its membrane permeability. For instance, the methyl or ethyl esters of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid can be synthesized using methanol (B129727) or ethanol (B145695) under acidic conditions.

Amide Formation: Amide derivatives can be prepared by reacting the carboxylic acid groups with primary or secondary amines. Direct reaction is often challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate salt. Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid. The activated intermediate then readily reacts with the amine to form the corresponding amide. This methodology allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships. A patent describes a two-step synthesis of 2-amino-5-chlorobenzamide, which involves the initial formation of 2-amino-5-chlorobenzoic acid methyl ester followed by ammonolysis under heat and pressure. guidechem.com

| Reagent | Product | Reaction Type |

| Alcohol (e.g., Methanol, Ethanol) | Ester | Fischer Esterification |

| Amine + Coupling Agent (e.g., DCC) | Amide | Amide Coupling |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Acyl Halide Formation |

Modifications of the Amino and Carboxymethyl Groups

The secondary amino group and the adjacent carboxymethyl group in 2-(Carboxymethyl-amino)-5-chloro-benzoic acid are key sites for structural modifications, including alkylation and acylation.

Alkylation and Acylation of the Amino Group: The secondary amine is nucleophilic and can undergo reactions with various electrophiles. Alkylation can be achieved using alkyl halides, while acylation can be performed with acyl chlorides or anhydrides. These modifications can significantly influence the electronic properties and steric hindrance around the nitrogen atom. Under neutral conditions, the amino group's nucleophilicity generally dominates over the carboxylate group. nih.gov

Reactions of the Carboxymethyl Group: The carboxymethyl group, being a carboxylic acid itself, can undergo the same functionalization reactions as the benzoic acid moiety, such as esterification and amidation, as previously discussed. Selective protection and deprotection strategies may be required to achieve differential functionalization of the two carboxylic acid groups.

Substitutions on the Aromatic Ring System

The aromatic ring of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid can be further functionalized through electrophilic aromatic substitution reactions. The existing substituents—the chloro group and the N-carboxymethyl-amino group—direct the position of incoming electrophiles. The amino group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. The carboxylic acid group is a deactivating meta-director. The interplay of these directing effects will determine the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of additional halogen atoms (e.g., Cl, Br) onto the aromatic ring using reagents like Cl₂ or Br₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The precise conditions for these reactions would need to be optimized to achieve the desired substitution pattern on the 2-(Carboxymethyl-amino)-5-chloro-benzoic acid scaffold.

Synthesis of Heterocyclic Analogs Incorporating the Compound Moiety

The structural framework of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid is a valuable precursor for the synthesis of various fused heterocyclic systems, which are prominent scaffolds in many biologically active compounds.

Quinazolinones: Quinazolinone derivatives can be synthesized from anthranilic acid precursors. A common method involves the acylation of the amino group, followed by cyclization. For instance, 2-amino-5-chlorobenzoic acid can be used as a starting material to synthesize 6-chloro-quinazolinone derivatives. guidechem.com The N-carboxymethyl group in the target compound provides a handle for further cyclization to form more complex polycyclic systems.

Benzodiazepines: Benzodiazepines, a class of psychoactive drugs, are often synthesized from 2-aminobenzophenone (B122507) derivatives. 2-Amino-5-chlorobenzoic acid can be a precursor in the synthesis of intermediates for benzodiazepines like Diazepam. guidechem.com The synthesis typically involves the formation of an amide bond followed by an intramolecular cyclization.

Benzothiazines: 1,4-Benzothiazines can be synthesized through the reaction of 2-aminothiophenol (B119425) with α-haloketones or other suitable electrophiles. While not a direct derivative, the synthetic strategies for benzothiazines highlight the utility of ortho-substituted anilines in heterocyclic synthesis, which can be conceptually applied to derivatives of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid where the carboxylic acid is transformed into a suitable functional group for cyclization with a sulfur-containing reagent.

The following table summarizes some of the heterocyclic systems that can be derived from anthranilic acid derivatives and the general synthetic approaches.

| Heterocyclic System | General Precursor | Key Reaction |

| Quinazolinone | Anthranilic Acid Derivative | Acylation and Cyclization |

| Benzodiazepine | 2-Aminobenzophenone Derivative | Amide formation and Intramolecular Cyclization |

| Benzothiazine | 2-Aminothiophenol Derivative | Condensation with a dielectrophile |

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. While general NMR data for compounds with similar structures are available, specific, in-depth experimental research findings for 2-(Carboxymethyl-amino)-5-chloro-benzoic acid are not widely published in scientific literature.

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle of complex structures.

COSY (Correlation Spectroscopy) would be utilized to establish proton-proton (¹H-¹H) coupling networks within the molecule, identifying adjacent protons on the benzene (B151609) ring and the carboxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule, such as the connection between the carboxymethyl group and the aminobenzoic acid backbone.

A hypothetical table of expected 2D NMR correlations for the structural assignment of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid is presented below.

| Proton (¹H) Signal | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC |

| H (Aromatic) | Adjacent Aromatic H's | Corresponding Aromatic C | Other Aromatic C's, Carboxyl C |

| H (N-CH₂) | NH | N-CH₂ | Carboxyl C (glycine), Aromatic C's |

| NH | H (N-CH₂) | - | N-CH₂, Aromatic C's |

| COOH (Benzoic) | - | - | Aromatic C's |

| COOH (Glycine) | - | - | N-CH₂ |

This table is illustrative of expected correlations. Actual experimental data is required for confirmation.

Dynamic NMR (DNMR) studies would be instrumental in investigating the rotational barriers around the C-N bond connecting the carboxymethyl group to the benzene ring. At lower temperatures, distinct NMR signals might be observable for different conformers, which would coalesce as the temperature increases. The coalescence temperature can be used to calculate the energy barrier for this rotation. Such studies would provide insight into the molecule's flexibility and the conformational preferences it adopts in solution. However, specific dynamic NMR research on this compound is not currently available in published literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule and to study intermolecular interactions like hydrogen bonding.

The FT-IR and Raman spectra of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid would be expected to show characteristic absorption bands for the O-H and N-H stretching of the carboxylic acid and secondary amine, the C=O stretching of the two carboxylic acid groups, C-N stretching, and vibrations associated with the substituted benzene ring. The positions and shapes of the O-H and N-H bands can provide evidence for intra- and intermolecular hydrogen bonding, which influences the solid-state packing and solution-state aggregation of the molecule.

Below is a table of expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Secondary Amine) | Stretching | 3500-3300 |

| C=O (Carboxylic Acid) | Stretching | 1725-1680 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1250 |

| C-Cl | Stretching | 800-600 |

This table represents typical frequency ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentology

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid (C₉H₈ClNO₄), distinguishing it from other compounds with the same nominal mass.

| Technique | Measurement | Result |

| HRMS | Precise Mass | Confirms Molecular Formula C₉H₈ClNO₄ |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a series of fragment ions. The analysis of these fragments helps to elucidate the structure of the parent molecule. For 2-(Carboxymethyl-amino)-5-chloro-benzoic acid, characteristic fragmentation pathways would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the carboxylic acid groups, as well as cleavage of the N-C bond of the glycine (B1666218) side chain. A detailed study of these fragmentation patterns would provide conclusive evidence for the proposed structure. However, specific MS/MS fragmentation studies for this compound are not readily found in the scientific literature.

Lack of Available Data for "2-(Carboxymethyl-amino)-5-chloro-benzoic acid"

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available X-ray crystallography data for the chemical compound "2-(Carboxymethyl-amino)-5-chloro-benzoic acid." This absence of foundational experimental data makes it impossible to generate the requested article focusing on its solid-state molecular geometry, crystal packing, intermolecular hydrogen bonding networks, and conformational analysis.

The initial searches for the specified compound did not yield any relevant crystallographic studies. Subsequent targeted searches using alternative names and identifiers for the compound were also unsuccessful in locating the necessary experimental data. Furthermore, a search for computational or theoretical studies that might predict the structural properties of "2-(Carboxymethyl-amino)-5-chloro-benzoic acid" in the solid state did not provide any pertinent information.

The provided search results contained crystallographic information for related but structurally distinct compounds, such as "Methyl 2-amino-5-chlorobenzoate" and "2-Amino-4-chlorobenzoic acid." While these molecules share some chemical features with the requested compound, their crystallographic data are not transferable and cannot be used to accurately describe the solid-state structure of "2-(Carboxymethyl-amino)-5-chloro-benzoic acid."

Therefore, without any experimental or theoretical structural data, the core requirements for the requested article on the spectroscopic and structural elucidation of "2-(Carboxymethyl-amino)-5-chloro-benzoic acid" cannot be fulfilled.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid possesses three substituents that influence the rate and position of electrophilic substitution. The secondary amino group (-NHCH₂COOH) is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid group (-COOH) and the chloro group (-Cl) are deactivating groups. The carboxylic acid directs to the meta position, while the chloro group, despite being deactivating, is an ortho-, para-director.

Nucleophilic aromatic substitution is less common for this type of structure and would require a strong nucleophile and specific reaction conditions, likely targeting the displacement of the chloro group, facilitated by the presence of electron-withdrawing groups.

Kinetic Studies of Substitution Processes

Table 1: Predicted Relative Rates of Electrophilic Aromatic Substitution

| Compound | Substituents | Predicted Relative Rate (vs. Benzene) |

|---|---|---|

| Benzene (B151609) | -H | 1 |

| Aniline (B41778) | -NH₂ | ~10⁶ |

| Chlorobenzene | -Cl | ~0.03 |

| Benzoic Acid | -COOH | ~10⁻³ |

Note: The data in this table is illustrative and based on the general effects of the functional groups. Actual experimental values are not available.

Regioselectivity and Stereoselectivity Investigations

The regioselectivity of electrophilic substitution is determined by the directing effects of the existing substituents. The powerful ortho-, para-directing influence of the secondary amino group at position 2 would direct incoming electrophiles primarily to positions 4 and 6. However, position 6 is sterically hindered by the adjacent carboxymethyl-amino group. The chloro group at position 5 also acts as an ortho-, para-director, reinforcing substitution at position 4. The carboxylic acid at position 1 is a meta-director, which would also favor substitution at position 4 (meta to the carboxyl group and para to the amino group). Therefore, electrophilic substitution is most likely to occur at the 4-position.

As the molecule is achiral and the aromatic ring is planar, stereoselectivity is not a primary consideration in substitution reactions on the ring itself, unless a chiral reagent is used or a new stereocenter is formed in the substituent.

Oxidation and Reduction Pathways of the Compound

The potential for oxidation and reduction of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid exists at several points in the molecule, including the secondary amine, the aromatic ring, and the carboxylic acid groups.

Oxidation can target the secondary amine, potentially leading to the formation of N-oxides or, under harsher conditions, cleavage of the N-C bond. The aromatic ring is relatively electron-rich due to the amino group, making it susceptible to oxidation, which could lead to ring-opening or the formation of quinone-like structures under strong oxidizing conditions.

Reduction of the carboxylic acid groups to primary alcohols can be achieved using strong reducing agents like lithium aluminum hydride. The aromatic ring can be hydrogenated under high pressure with a suitable catalyst. Additionally, the chloro-substituent can be removed via hydrodechlorination.

Redox Potential Determinations

Experimentally determined redox potentials for 2-(Carboxymethyl-amino)-5-chloro-benzoic acid are not available in the literature. The redox potential would be influenced by the electronic environment of the entire molecule. The presence of the electron-donating amino group would likely lower the oxidation potential of the aromatic ring compared to unsubstituted benzoic acid. Conversely, the electron-withdrawing chloro and carboxyl groups would make reduction of the ring more favorable.

Table 3: Hypothetical Redox Potentials of Functional Groups

| Functional Group | Transformation | Estimated Potential Range (vs. SHE) |

|---|---|---|

| Aromatic Ring | Oxidation | +1.0 to +1.5 V |

| Secondary Amine | Oxidation | +0.7 to +1.2 V |

| Carboxylic Acid | Reduction | -1.5 to -2.0 V |

Note: These values are estimations based on analogous compounds and are for illustrative purposes only.

Identification of Reaction Intermediates

In the oxidation of the secondary amine, radical cations are likely intermediates. Oxidation of the aromatic ring would proceed through a radical cation intermediate, which could then react further.

During the reduction of the carboxylic acids with metal hydrides, an initial coordination of the hydride to the carbonyl group is expected, followed by the formation of a tetrahedral intermediate. The reduction of the chloro-group via catalytic hydrogenation likely involves the formation of an organometallic intermediate on the catalyst surface.

Reactions Involving the Carboxylic Acid and Amino Functionalities

The two carboxylic acid groups and the secondary amino group are expected to undergo their characteristic reactions.

The carboxylic acid groups can be converted to a variety of derivatives. Esterification can occur upon reaction with alcohols in the presence of an acid catalyst. nih.gov They can also be converted to acid chlorides using reagents like thionyl chloride, which are then versatile intermediates for the synthesis of amides and other derivatives. nih.gov The two carboxylic acid groups may react at different rates due to their different steric and electronic environments.

The secondary amine is basic and will react with acids to form ammonium (B1175870) salts. It can also act as a nucleophile. For instance, it can be acylated by acid chlorides or anhydrides, or alkylated by alkyl halides.

Given the presence of both amino and carboxylic acid functionalities, intramolecular reactions are possible. For example, under dehydrating conditions, formation of a cyclic amide (a lactam) could potentially occur, although this would depend on the thermodynamic stability of the resulting ring structure.

Table 4: Summary of Potential Reactions of Functional Groups

| Functional Group | Reagent/Condition | Product Type |

|---|---|---|

| Carboxylic Acids | Alcohol, Acid Catalyst | Diester |

| Carboxylic Acids | Thionyl Chloride (SOCl₂) | Diacid Chloride |

| Carboxylic Acids | Amine, Coupling Agent (e.g., DCC) | Diamide |

| Carboxylic Acids | Strong Reducing Agent (e.g., LiAlH₄) | Diol |

| Carboxylic Acids | Base | Dicarboxylate Salt |

| Secondary Amine | Acid | Ammonium Salt |

| Secondary Amine | Alkyl Halide | Tertiary Amine |

Amidation and Esterification Mechanisms

Specific mechanistic studies detailing the amidation and esterification reactions of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid, including kinetic data, transition state analyses, or computational modeling, are not described in the available literature.

Cyclization Reactions and Heterocycle Formation

There is no available research detailing the cyclization reactions of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid or its use in the formation of specific heterocyclic systems.

Acid-Base Equilibria and Protonation/Deprotonation Studies

Quantitative data, such as pKa values for the two carboxylic acid groups and the secondary amine, determined through potentiometric titration or spectrophotometric analysis for 2-(Carboxymethyl-amino)-5-chloro-benzoic acid, are not present in the surveyed literature. Consequently, a detailed discussion of its protonation and deprotonation equilibria cannot be provided.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. Methods like DFT, often using functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), provide a balance of accuracy and computational cost for molecules of this size. rsc.org Such studies on related aromatic compounds have successfully elucidated geometric parameters, vibrational frequencies, and electronic properties. nih.gov

These calculations can predict a wide range of properties for 2-(Carboxymethyl-amino)-5-chloro-benzoic acid, including optimized molecular geometry, bond lengths, bond angles, and dipole moment. The results serve as the foundation for more advanced analyses, such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. rsc.org A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For 2-(Carboxymethyl-amino)-5-chloro-benzoic acid, FMO analysis can pinpoint the regions most involved in chemical reactions. The HOMO is likely distributed over the electron-rich aromatic ring and the amino group, while the LUMO may be localized on the electron-withdrawing carboxylic acid groups. researchgate.net This distribution indicates that the molecule can participate in charge transfer interactions, which is crucial for understanding its potential biological activities and reaction mechanisms. rsc.org

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wuxiapptec.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). rsc.org Green and yellow represent areas of intermediate potential.

In the MEP map of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid, the most negative potential (red) would be concentrated around the oxygen atoms of the two carboxyl groups, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. nih.govresearchgate.net Conversely, the most positive potential (blue) would be located around the hydrogen atom of the secondary amine and the hydroxyl hydrogens of the carboxylic acid groups, identifying them as the primary sites for nucleophilic attack. wuxiapptec.com The aromatic ring would exhibit a mixed potential, influenced by the activating amino group and the deactivating chloro and carboxyl substituents.

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the lowest energy path from reactants to products and is characterized as a first-order saddle point on the potential energy surface.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. plos.org

Table 2: Key Parameters from a Hypothetical MD Simulation

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule over time, indicating conformational stability. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over the course of the simulation. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to solvent molecules, providing insight into solubility. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds formed between the solute and solvent, and within the solute itself. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical equation that relates these descriptors to the observed activity or property.

For 2-(Carboxymethyl-amino)-5-chloro-benzoic acid, a QSAR study could be employed to design analogs with potentially enhanced biological activity (e.g., anti-inflammatory activity, given its relation to anthranilic acids). guidechem.com Theoretical insights are central to this process. A series of virtual analogs could be created by modifying substituents on the aromatic ring or altering the carboxymethyl side chain. For each analog, a variety of theoretical descriptors would be calculated:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges (from DFT).

Steric/Topological Descriptors: Molecular weight, volume, surface area, connectivity indices.

Hydrophobic Descriptors: LogP (partition coefficient).

These descriptors would form the basis of a QSAR model, which could then predict the activity of new, yet-to-be-synthesized analogs, guiding medicinal chemistry efforts toward more potent compounds. nih.govresearchgate.net

In Silico Prediction of Chemical Transformations and Degradation Products

In silico (computer-based) methods can predict the metabolic fate and potential degradation pathways of a chemical compound. researchgate.net Software programs like Zeneth use expert-derived, knowledge-based systems of reaction rules to simulate how a molecule might be transformed under various conditions, such as hydrolysis, oxidation, or photolysis. nih.gov

For 2-(Carboxymethyl-amino)-5-chloro-benzoic acid, these tools can predict likely degradation products. Potential transformation sites on the molecule include:

Hydrolysis: Cleavage of the N-C bond between the amino group and the carboxymethyl group.

Decarboxylation: Loss of CO₂ from either of the carboxylic acid groups, particularly under thermal or photolytic stress.

Oxidation: Modification of the secondary amine or the aromatic ring.

Predicting these degradation products is crucial for understanding the compound's stability and identifying potential impurities that could form over time. The predictions can guide the development of analytical methods for detecting these degradants and help in designing more stable analogs.

Biological Interactions and Mechanistic Insights

Molecular Mechanisms of Enzyme-Ligand Interactions

Binding Modes and Affinity Determinations

No studies detailing the binding modes, such as hydrogen bonding or ionic interactions, or any affinity determinations for 2-(Carboxymethyl-amino)-5-chloro-benzoic acid with any specific enzymes were found.

Allosteric Modulation Studies

There is no available research on the potential allosteric modulation of enzymes or receptors by this compound.

Covalent Modifications with Biomolecules

Information regarding any covalent modifications of biomolecules by 2-(Carboxymethyl-amino)-5-chloro-benzoic acid is not present in the surveyed literature.

Receptor Binding Dynamics and Selectivity

No data is available concerning the binding dynamics or selectivity of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid at a molecular level with any known biological receptors.

Interactions with Nucleic Acids and Proteins: Mechanistic Probes

DNA/RNA Binding Studies

There are no published studies on the interaction of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid with DNA or RNA, including any potential for intercalation or groove binding.

Research Findings on 2-(Carboxymethyl-amino)-5-chloro-benzoic acid Remain Elusive

A comprehensive review of available scientific literature and data repositories has revealed a significant lack of specific research pertaining to the biological interactions and protein conformational changes induced by the chemical compound 2-(Carboxymethyl-amino)-5-chloro-benzoic acid.

Generally, the binding of a ligand, such as an inhibitor or an activator, to a protein's active or allosteric site can trigger a cascade of events. These can range from subtle shifts in the positions of a few amino acid side chains to large-scale rearrangements of entire protein domains. Such changes are often crucial for the protein's function, influencing its catalytic activity, its ability to bind to other molecules, or its role in signaling pathways.

Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are commonly employed to study these conformational changes in detail. These methods can provide insights into the specific interactions between a ligand and a protein, revealing which amino acid residues are involved in binding and how the protein's structure adapts to accommodate the ligand.

However, in the case of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid, the scientific community has yet to publish research that would allow for a detailed discussion of its specific effects on protein conformation. While related compounds, such as derivatives of aminobenzoic acid, have been investigated for their biological activities, this particular molecule has not been the subject of in-depth structural biology studies.

The absence of such research means that no data is available to populate tables on binding affinities, specific amino acid interactions, or the precise nature of any conformational shifts that might occur upon its interaction with a protein target.

Therefore, while the theoretical framework for how a small molecule like 2-(Carboxymethyl-amino)-5-chloro-benzoic acid might interact with a protein and induce conformational changes is well-established, there is currently no empirical data to construct a specific and scientifically accurate article on this topic as requested. Further experimental research would be required to elucidate the biological interactions and mechanistic insights related to this compound.

Analytical Methodological Applications

Development of the Compound as a Reagent or Probe in Chemical Assays

No data is available on the development or use of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid as a reagent or probe in chemical assays.

Utilization in Sensing Platforms (e.g., chemosensors, biosensors)

There is no information available regarding the application of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid in the development of chemosensors or biosensors.

Role in Chromatographic Separations (e.g., as a stationary phase modifier)

No literature was found to suggest that 2-(Carboxymethyl-amino)-5-chloro-benzoic acid has been used or studied as a stationary phase modifier or in any other capacity within the field of chromatographic separations.

Environmental Transformation Pathways of 2 Carboxymethyl Amino 5 Chloro Benzoic Acid

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 2-(Carboxymethyl-amino)-5-chloro-benzoic acid, the key abiotic degradation mechanisms are expected to be photolysis, hydrolysis, oxidation, and reduction.

Photolysis and Hydrolysis Pathways

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The aromatic ring and the carboxymethyl-amino group in 2-(Carboxymethyl-amino)-5-chloro-benzoic acid suggest potential susceptibility to photolytic degradation. Studies on N-phenylglycine, a structurally similar compound, have shown that it can undergo both direct and sensitized photodecomposition upon exposure to UV or near-UV light, leading to the formation of radical species such as PhNHCH₂•. researchgate.netanu.edu.auacs.org The presence of a chlorine atom on the benzene (B151609) ring of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid may influence the rate and pathways of photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide-like linkage in the carboxymethyl-amino group could potentially be susceptible to hydrolysis, especially under acidic or alkaline conditions. Research on the hydrolysis of related compounds like N-phenylglycine nitrile indicates that the bond between the nitrogen and the carboxymethyl group can be cleaved. google.comresearchgate.netfrontiersin.org The stability of this bond in 2-(Carboxymethyl-amino)-5-chloro-benzoic acid under various environmental pH conditions would be a critical factor in determining its persistence in aquatic systems.

Oxidation and Reduction in Environmental Matrices

Oxidation and reduction (redox) reactions are crucial in the transformation of organic compounds in soil and sediment. These reactions are often mediated by minerals and dissolved organic matter. The amino group in 2-(Carboxymethyl-amino)-5-chloro-benzoic acid can be susceptible to oxidation. Studies on N-phenylglycine have demonstrated its oxidative decarboxylation, leading to the formation of aniline (B41778) and other products. researchgate.netacs.org In anaerobic environments, such as saturated soils and sediments, reductive dehalogenation of the chloro-substituted aromatic ring is a possible transformation pathway.

Biotic Transformation Pathways

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by microorganisms such as bacteria and fungi. This is often a major pathway for the removal of organic pollutants from the environment.

Microbial Degradation Mechanisms (e.g., ring cleavage, dehalogenation)

The biodegradation of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid is expected to involve several key microbial processes. Microorganisms have been shown to degrade a wide variety of aromatic compounds. frontiersin.orgnsmjournal.org.ng The degradation of the target molecule would likely proceed through initial attacks on the side chain or the aromatic ring.

One probable pathway is the cleavage of the carboxymethyl-amino side chain. Bacteria have been shown to metabolize N-phenylglycine, which could lead to the formation of 2-amino-5-chlorobenzoic acid and glycine (B1666218). mdpi.com Subsequently, the resulting 2-amino-5-chlorobenzoic acid could be further degraded.

Another important mechanism is the dehalogenation of the aromatic ring, where the chlorine atom is removed. This can occur under both aerobic and anaerobic conditions and is a critical step in the detoxification of chlorinated aromatic compounds. Following dehalogenation, the aromatic ring would be more susceptible to cleavage by microbial dioxygenase enzymes, a common mechanism in the degradation of aromatic compounds. nih.gov

Identification of Microbial Metabolites

Based on the predicted degradation pathways, several microbial metabolites of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid can be anticipated. The initial cleavage of the side chain would likely produce 2-amino-5-chlorobenzoic acid and glycine . Further degradation of 2-amino-5-chlorobenzoic acid could lead to the formation of catechols, which are common intermediates in the aerobic degradation of aromatic compounds. Subsequent ring cleavage would result in the formation of aliphatic acids that can be utilized by microorganisms for energy and growth. Under anaerobic conditions, reductive dehalogenation would produce 2-(Carboxymethyl-amino)-benzoic acid .

The table below summarizes the potential microbial metabolites.

| Potential Metabolite | Formation Pathway |

| 2-Amino-5-chlorobenzoic acid | Cleavage of the carboxymethyl-amino side chain |

| Glycine | Cleavage of the carboxymethyl-amino side chain |

| 2-(Carboxymethyl-amino)-benzoic acid | Reductive dehalogenation |

| Chlorinated catechols | Hydroxylation of the aromatic ring |

| Aliphatic acids | Ring cleavage of catechol intermediates |

Sorption and Transport Mechanisms in Environmental Compartments

The movement of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid through soil and into groundwater is governed by its sorption to soil particles and its solubility in water. As a carboxylic acid, its sorption behavior is expected to be pH-dependent. At typical environmental pH values, the carboxylic acid group will be deprotonated, resulting in a negatively charged molecule. This will likely lead to repulsion from negatively charged clay and organic matter surfaces, potentially increasing its mobility in soil.

Advanced Research Topics and Future Perspectives

Emerging Methodologies in Compound Characterization

Detailed research findings on the application of emerging characterization methodologies specifically for 2-(Carboxymethyl-amino)-5-chloro-benzoic acid are not currently available. While the scientific community employs a range of advanced analytical techniques for the structural elucidation and characterization of novel compounds, specific studies detailing their use for this particular molecule have not been published.

Exploration of New Synthetic Paradigms

There is no available literature detailing the exploration of new synthetic paradigms for 2-(Carboxymethyl-amino)-5-chloro-benzoic acid. Research into novel, more efficient, or greener synthetic routes, including but not limited to flow chemistry, microwave-assisted synthesis, or biocatalysis, has not been reported for this compound.

Advanced Computational Strategies for Deeper Mechanistic Understanding

Advanced computational studies, such as Density Functional Theory (DFT) calculations or molecular dynamics simulations, aimed at providing a deeper mechanistic understanding of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid's properties and reactivity, have not been published. Consequently, detailed theoretical insights into its electronic structure, reaction mechanisms, and potential intermolecular interactions are not available.

Potential for Designed Analogues with Tailored Reactivity or Specific Molecular Interactions

There is no published research on the design, synthesis, or evaluation of analogues of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid with tailored reactivity or for specific molecular interactions. The exploration of its structure-activity relationships (SAR) through the systematic modification of its chemical scaffold has not been documented in the scientific literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Carboxymethyl-amino)-5-chloro-benzoic acid, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step functional group transformations. A common approach includes coupling a chlorinated benzoic acid precursor with carboxymethylamine derivatives. Key steps may involve:

- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis.

- Catalysis : Palladium or nickel complexes (e.g., Pd(OAc)₂) in cross-coupling reactions under inert atmospheres .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility of intermediates .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The chloro substituent at position 5 appears as a singlet (~7.2–7.5 ppm for aromatic protons), while the carboxymethyl-amino group shows signals at δ 3.5–4.0 ppm (CH₂) and δ 10–12 ppm (broad, -COOH). Coupling patterns confirm substitution positions .

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 244.01 [M+H]⁺) and fragmentation patterns .

Q. What solvent systems are optimal for recrystallizing this compound, and how does pH affect solubility?

- Methodological Answer :

- Recrystallization : Ethanol/water (7:3 v/v) at 60°C yields needle-like crystals. Adjusting pH to ~4–5 (using dilute HCl) maximizes solubility of the zwitterionic form .

- Solubility : The compound is sparingly soluble in non-polar solvents (hexane) but dissolves in DMSO or aqueous bases (e.g., NaOH) via deprotonation .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of 2-(Carboxymethyl-amino)-5-chloro-benzoic acid?

- Methodological Answer :

- Graph-set analysis (R²₂(8) motifs) reveals dimeric carboxyl-carboxyl hydrogen bonds between adjacent molecules, stabilizing the lattice .

- Synthons : The chloro group directs π-stacking, while the carboxymethyl-amino group forms N-H···O interactions with neighboring carboxylic acids. Single-crystal X-ray diffraction (SHELX refinement) quantifies bond lengths (e.g., O···H-N ≈ 1.8 Å) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set models charge distribution. The C-Cl bond exhibits higher electrophilicity (Mulliken charges: Cl ≈ -0.25 e) compared to the benzoic acid core .

- Transition State Analysis : Nudged elastic band (NEB) methods simulate SNAr mechanisms, showing activation barriers (~25 kcal/mol) for Cl substitution with amines .

Q. How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved for this compound?

- Methodological Answer :

- Dynamic NMR : Variable-temperature ¹H NMR (300–400 K) distinguishes conformational isomers. For example, restricted rotation of the carboxymethyl group may split signals at low temperatures .

- 2D NMR (COSY, NOESY) : Correlates through-space interactions to confirm regiochemistry (e.g., NOE between NH and aromatic H-6) .

Q. What strategies improve the compound’s stability under physiological conditions for drug delivery studies?

- Methodological Answer :

- Prodrug design : Esterification of the carboxylic acid (e.g., methyl ester) reduces hydrolysis in acidic environments. Hydrolysis rates are quantified via HPLC (pH 7.4 buffer, 37°C) .

- Co-crystallization : Co-formers like nicotinamide enhance thermal stability (DSC/TGA analysis) by forming supramolecular synthons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。